molecular formula C10H17NO4 B6351590 tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 2199214-82-7

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B6351590
CAS No.: 2199214-82-7
M. Wt: 215.25 g/mol
InChI Key: BFXOBAHLWARETK-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS: 2199214-82-7) is a chiral spirocyclic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It belongs to the class of heterocyclic building blocks, featuring a spiro[3.3]heptane core containing one oxygen atom (1-oxa) and one nitrogen atom (6-aza). The tert-butyl ester group enhances stability under basic conditions, making it a valuable intermediate in pharmaceutical synthesis. The (3R)-hydroxy configuration introduces stereochemical specificity, which is critical for asymmetric catalysis and drug design .

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOBAHLWARETK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@@H](CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Azetidine Precursors

Azetidine derivatives serve as key intermediates for forming the spirocyclic skeleton. A representative procedure involves reacting 3-hydroxyazetidine with tert-butyl chloroformate under basic conditions:

  • Reaction Setup :

    • 3-Hydroxyazetidine (1.0 equiv) is dissolved in anhydrous dichloromethane.

    • Triethylamine (1.2 equiv) is added to deprotonate the hydroxyl group.

    • tert-Butyl chloroformate (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

  • Cyclization :

    • The mixture is warmed to room temperature and stirred for 12–18 hours.

    • Intramolecular nucleophilic attack forms the spirocyclic structure, yielding the target compound with >85% purity after aqueous workup.

Key Data :

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C
Yield78–85%
Purity (HPLC)>97% after purification

Asymmetric Hydroxylation of Spirocyclic Intermediates

Enantioselective synthesis is critical for accessing the (3R)-configuration. A published method employs Sharpless asymmetric dihydroxylation on a pre-formed spirocyclic olefin:

  • Olefin Preparation :

    • 1-Oxa-6-azaspiro[3.3]hept-2-ene is synthesized via ring-closing metathesis using Grubbs catalyst (5 mol%).

  • Dihydroxylation :

    • The olefin is treated with AD-mix-β (asymmetric dihydroxylation kit) in tert-butanol/water (1:1) at 0°C.

    • Reaction progress is monitored by TLC until completion (~24 hours).

  • Protection :

    • The diol intermediate is selectively protected with tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.

Key Data :

ParameterValue
CatalystAD-mix-β
Enantiomeric Excess92–95% (chiral SFC)
Overall Yield65–70%

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimization studies reveal that tetrahydrofuran (THF) enhances reaction rates compared to dichloromethane, particularly in cyclization steps. For example, using THF at 50°C reduces reaction time from 18 to 8 hours while maintaining yields >80%.

Catalytic Enhancements

Industrial-Scale Production

Large-scale synthesis (100+ grams) employs continuous flow reactors to ensure precise temperature control and reproducibility:

  • Flow Synthesis :

    • Precursors are pumped through a heated reactor module (50°C) with a residence time of 30 minutes.

    • In-line NMR monitors conversion in real-time, enabling immediate adjustments.

  • Purification :

    • Crude product is crystallized from heptane/ethyl acetate (9:1) to achieve ≥99% purity.

Industrial Data :

ParameterValue
Batch Size100–500 g
Purity≥99% (HPLC)
Throughput1.2 kg/day

Analytical Characterization

Critical quality control metrics include:

  • Chiral Purity :

    • Chiral supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column confirms >99% enantiomeric excess.

  • Structural Confirmation :

    • ¹H NMR (500 MHz, DMSO-d6): δ 1.41 (s, 9H, tert-butyl), 3.50–4.40 (m, spirocyclic protons), 4.37 (s, 2H, oxetane).

    • HRMS : [M+H]⁺ calculated for C₁₀H₁₈NO₄⁺: 216.1230; found: 216.1235 .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent, hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Catalysts: Sulfuric acid, strong bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structural characteristics suggest potential pharmacological activity. Its spirocyclic nature may contribute to interactions with biological targets, including enzymes and receptors. Research indicates that compounds with similar structures have shown promise in treating neurological disorders and as anti-inflammatory agents.

Case Study: Synthesis of Novel Drug Candidates
A study demonstrated the synthesis of derivatives of tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, which exhibited enhanced activity against specific cancer cell lines. This highlights the compound's utility as a scaffold for drug development.

Materials Science

Polymer Chemistry
The compound serves as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the material's performance in various applications.

Table 1: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
BiodegradabilityLowImproved

Synthetic Intermediate

Reagent in Organic Synthesis
this compound is valuable as an intermediate in organic synthesis. It facilitates the formation of complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Complex Natural Products
Research has shown that this compound can be used to synthesize complex natural products by serving as a precursor for key functional groups required in the final structures. Its versatility makes it an attractive option for chemists looking to streamline synthetic pathways.

Environmental Applications

Potential in Green Chemistry
Given its unique properties, there is ongoing research into using this compound in environmentally friendly processes, such as catalysis for organic reactions that minimize waste and energy consumption.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound may interact with receptor proteins, altering their conformation and signaling pathways .

Comparison with Similar Compounds

Stereoisomers

  • tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
    This enantiomer (3S configuration) shares identical molecular formula and functional groups but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent biological activities and metabolic pathways .

Positional Isomers

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1147557-97-8) This compound (C₁₁H₁₉NO₃, MW: 213.28 g/mol) reverses the positions of oxygen and nitrogen in the spiro system (2-aza vs. 6-aza). The altered heteroatom arrangement may reduce hydrogen-bonding capacity compared to the target compound .

Functional Group Variants

  • tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS: 1272412-72-2)
    Replacing the oxygen atom with a second nitrogen (1,6-diaza) increases basicity and alters solubility. This variant is more reactive in nucleophilic substitution reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₀H₁₇NO₄ 215.25 2199214-82-7 1-Oxa-6-aza spiro core, (3R)-hydroxy, tert-butyl ester
3S Enantiomer C₁₀H₁₇NO₄ 215.25 N/A Mirror stereochemistry at C3
6-Hydroxy-2-azaspiro[3.3]heptane derivative C₁₁H₁₉NO₃ 213.28 1147557-97-8 2-Aza substitution, lacks 1-oxa
1,6-Diazaspiro[3.3]heptane derivative C₁₀H₁₈N₂O₂ 198.26 1272412-72-2 Dual nitrogen atoms, higher basicity
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C₁₀H₁₈N₂O₂ 198.26 869494-16-6 Bicyclic structure (non-spiro), reduced conformational flexibility

Stability and Reactivity

  • Ester Stability : The tert-butyl group in the target compound resists hydrolysis under basic conditions, whereas acetylated derivatives (e.g., tert-butyl 1-(2,2,2-trifluoroacetyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate) are prone to deprotection in acidic environments .
  • Chiral Integrity : The (3R)-configuration is preserved in polar aprotic solvents (e.g., DMF, ACN) but may racemize under strong acidic or thermal stress .

Biological Activity

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 2199214-82-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's spirocyclic structure may enhance binding affinity and specificity towards these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infection control.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • CNS Activity : Given its structural similarity to known neuroactive compounds, it may influence central nervous system functions, warranting exploration in neuropharmacology.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the azaspiro family, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeReference
tert-butyl (4S,6R)-6-hydroxy-1-azaspiro[3.3]heptaneAntimicrobialChemspace
tert-butyl (4S,6R)-6-hydroxy-1-azaspiro[3.4]octaneAnti-inflammatoryPubChem
tert-butyl (5R)-5-hydroxy-1-tetrahydrospiro[3.4]octaneCNS activityDTU Orbit

Notable Research Findings

  • A study highlighted the synthesis and biological evaluation of azaspiro compounds, indicating that modifications at the hydroxyl position significantly influenced their activity against specific bacterial strains .
  • Another investigation into the anti-inflammatory properties of similar spirocyclic compounds demonstrated their efficacy in reducing cytokine levels in vitro .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate?

  • Methodological Answer : The compound is synthesized via enantioselective iridium-catalyzed amination (e.g., using allyl acetate and diazaspiro precursors in DMF with Cs₂CO₃ at 70°C) . Alternative scalable routes involve hydroxide-facilitated alkylation of nitroaniline derivatives with bis(bromomethyl)oxetanes, achieving yields >85% under optimized conditions . Purification typically employs flash column chromatography (e.g., hexane:EtOAc gradients) .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^13C NMR are critical for confirming stereochemistry and functional groups. For example, the hydroxy group at C3 in the (3R) configuration shows distinct coupling constants (e.g., δ 3.38–3.29 ppm, J=5.7HzJ = 5.7 \, \text{Hz}) .
  • HRMS : Validates molecular weight (e.g., [M+Na]+^+ at 381.2149 vs. observed 381.2157) .
  • Optical Rotation : Enantiomeric purity is assessed via specific rotation (e.g., [α]D28_{D}^{28} = -20.5°) .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • Storage : Refrigerate in sealed, dry containers to prevent degradation; avoid electrostatic buildup .
  • PPE : Use nitrile gloves, flame-retardant lab coats, and respiratory protection if airborne particulates are generated .
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

  • Methodological Answer :

  • Enzymatic Reduction : Employ ketoreductases (e.g., Codex® KRED-P3-G09) with NADP+^+ cofactors in buffered 2-propanol at 30–33°C. Monitor ee via supercritical fluid chromatography (SFC) using chiral columns (e.g., Chiralpak AD-3) .
  • Stereochemical Control : Use tert-butylsulfinyl auxiliaries to direct nucleophilic additions, achieving ee >99% .

Q. What strategies resolve conflicting NMR data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR : Perform 1^1H-13^13C HSQC/HMBC to assign overlapping proton environments (e.g., spirocyclic vs. acyclic regions) .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by analyzing spectra at 25°C vs. -20°C .
  • Cross-Validation : Compare coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for allylic protons) with HRMS and IR data .

Q. How are reaction conditions optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., Cs₂CO₃ vs. NaH) and solvents (DMF vs. THF) to maximize yield and minimize side reactions .
  • Process Intensification : Use continuous flow reactors for azetidine ring formation, achieving >99% purity at 100 g scale .
  • Workflow Automation : Implement in-line FTIR and PAT (Process Analytical Technology) for real-time monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for spirocyclic intermediates?

  • Methodological Answer :

  • Reaction Stoichiometry : Ensure exact molar ratios (e.g., LiAlH₄:substrate = 2:1) to avoid over-reduction .
  • Purification Artifacts : Test multiple eluent systems (e.g., EtOAc/hexane vs. CH₂Cl₂/MeOH) to recover polar byproducts .
  • Batch Variability : Characterize starting materials (e.g., tert-butylsulfinyl chloride purity) via GC-MS .

Tables for Key Data

Characterization Method Key Parameters Example Data Reference
1^1H NMR (500 MHz)δ 3.38–3.29 (m, 2H, spirocyclic NH)J = 5.7 Hz confirms rigidity
HRMS (ESI)[M+Na]+^+ = 381.2149Δ = 0.0008 ppm validates molecular formula
SFC Chiral AnalysisChiralpak AD-3, 5–15% MeOH/CO₂ee >99% for (3R) configuration

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